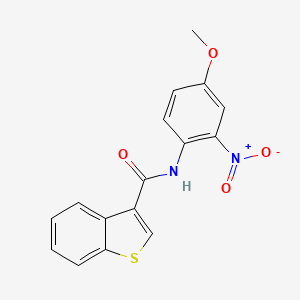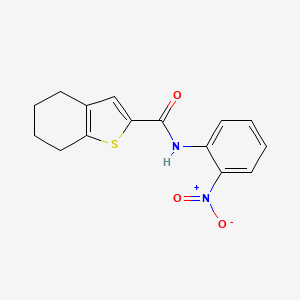
N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-3-carboxamide
Vue d'ensemble
Description
N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-3-carboxamide, commonly known as MNBC, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of MNBC is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, modulation of signaling pathways, and reduction of oxidative stress. MNBC has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival. It also activates the caspase-dependent apoptotic pathway, leading to the death of cancer cells. MNBC has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
MNBC has been shown to have several biochemical and physiological effects. In cancer cells, MNBC induces cell cycle arrest and apoptosis, leading to the death of cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In inflammation, MNBC reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibits the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation. In neurodegenerative disorders, MNBC reduces the aggregation of amyloid beta and reduces neuroinflammation, which are key processes in the pathogenesis of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MNBC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, MNBC also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully. Additionally, MNBC has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for MNBC research. One potential direction is to investigate its potential as a chemotherapeutic agent in the treatment of various cancers, including breast, lung, and colon cancer. Another direction is to explore its potential as a neuroprotective agent in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of MNBC fully and to investigate its safety and efficacy in humans.
Applications De Recherche Scientifique
MNBC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, MNBC has demonstrated promising anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also shown potential as a chemotherapeutic agent in the treatment of breast, lung, and colon cancer. In inflammation research, MNBC has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In neurodegenerative disorder research, MNBC has shown potential as a neuroprotective agent by inhibiting the aggregation of amyloid beta and reducing neuroinflammation.
Propriétés
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-22-10-6-7-13(14(8-10)18(20)21)17-16(19)12-9-23-15-5-3-2-4-11(12)15/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRFKGKSPRBSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(2-nitrobenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182672.png)
![3-ethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4182673.png)

![ethyl 5-[(diethylamino)carbonyl]-2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4182702.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-3-carboxamide](/img/structure/B4182706.png)
![methyl 7-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4182714.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]isonicotinamide](/img/structure/B4182720.png)
![N-(2-nitrophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4182729.png)
![2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4182737.png)
![N-[3-(aminocarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4182746.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4182761.png)
![1-[2-(4-nitrophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4182768.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-phenylbutanamide](/img/structure/B4182778.png)